molecular formula C12H13NO2 B5102480 2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No. B5102480
M. Wt: 203.24 g/mol
InChI Key: OXJTYBMEBZPIHC-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating the activity of ion channels, such as voltage-gated sodium channels and calcium channels, which play a crucial role in the regulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that 2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide can modulate various biochemical and physiological processes in the body. For example, it has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide in lab experiments is its ability to exhibit diverse biological activities, making it a valuable tool for studying various physiological and pathological processes. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide. One potential direction is to explore its potential as a therapeutic agent for the treatment of various neurological disorders, such as epilepsy, neuropathic pain, and neurodegenerative diseases. Another direction is to investigate its mechanism of action at the molecular level, which may provide insights into the development of novel drugs targeting ion channels. Additionally, further studies are needed to evaluate its safety and toxicity profiles, which are crucial for its clinical development.

Synthesis Methods

The synthesis method of 2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide involves the reaction of 6,7-dimethylbenzofuran-3-carboxylic acid with acetic anhydride and sulfuric acid, followed by the addition of ammonia. The resulting product is then purified through recrystallization, yielding a white crystalline powder.

Scientific Research Applications

2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders, such as epilepsy, neuropathic pain, and neurodegenerative diseases.

properties

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-3-4-10-9(5-11(13)14)6-15-12(10)8(7)2/h3-4,6H,5H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJTYBMEBZPIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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